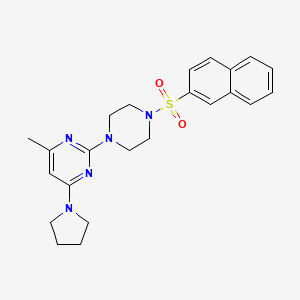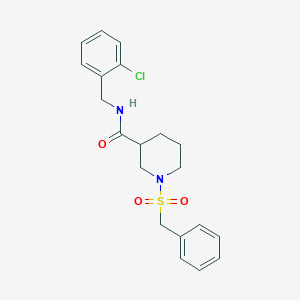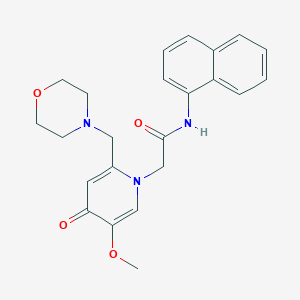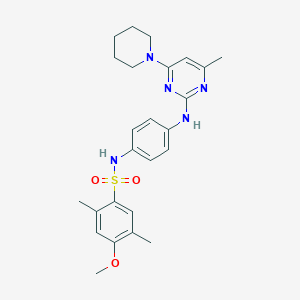![molecular formula C21H22ClN3O3S B11240629 1-[(2-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240629.png)
1-[(2-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with various functional groups such as a chlorophenyl, methanesulfonyl, and cyanomethyl groups.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of (2-chlorophenyl)methanesulfonyl chloride with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often leading to the formation of simpler molecules.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetone, as well as catalysts like palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds, such as:
1-[(2-chlorophenyl)methanesulfonyl]pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
(2-Chlorophenyl)methanesulfonyl chloride: This is a precursor used in the synthesis of the target compound and has similar chemical properties.
The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(CYANOMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22ClN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-20-6-2-1-4-18(20)15-29(27,28)25-13-3-5-17(14-25)21(26)24-19-9-7-16(8-10-19)11-12-23/h1-2,4,6-10,17H,3,5,11,13-15H2,(H,24,26) |
InChI Key |
XZCBNAAMHFRODC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11240556.png)
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11240558.png)
![2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide](/img/structure/B11240562.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240569.png)
![7-(3-Bromo-4-ethoxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11240578.png)

![4-(phenylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240598.png)





![4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11240649.png)
